molecular formula C8H18ClNO2 B1591209 8-Aminooctanoic acid hydrochloride CAS No. 27991-81-7

8-Aminooctanoic acid hydrochloride

Cat. No. B1591209
CAS RN: 27991-81-7
M. Wt: 195.69 g/mol
InChI Key: IYHHYVVMODWLBP-UHFFFAOYSA-N
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Description

8-Aminooctanoic acid is an omega-amino fatty acid that is octanoic acid which carries an amino group at position 8 . It is involved in the preparation of lactams using enzyme-catalyzed aminolysis . It is recommended for use in laboratory chemicals .


Synthesis Analysis

8-Aminooctanoic acid is involved in the preparation of lactams using enzyme-catalyzed aminolysis. It was prepared from methyl 8-aminooctanoate with 10% Pd/C by stirring in water for 2h at 177°C .


Molecular Structure Analysis

The molecular formula of 8-Aminooctanoic acid is C8H17NO2 . The average mass is 159.226 Da and the monoisotopic mass is 159.125931 Da .


Chemical Reactions Analysis

8-Aminooctanoic acid is involved in the preparation of lactams using enzyme-catalyzed aminolysis .


Physical And Chemical Properties Analysis

8-Aminooctanoic acid has a molecular weight of 159.23 . The density is 1.0±0.1 g/cm3, the boiling point is 286.0±23.0 °C at 760 mmHg, and the melting point is 194 °C (dec.) (lit.) .

Scientific Research Applications

Melanoma Imaging and Targeting

8-Aminooctanoic acid hydrochloride: has been utilized in the development of radiolabeled peptides for melanoma targeting and imaging. The introduction of an 8-Aminooctanoic Acid linker to peptides has shown to enhance the uptake of 99mTc-labeled lactam bridge–cyclized α-MSH peptide in melanoma cells . This application is significant in the field of nuclear medicine, providing a potential pathway for metastatic melanoma detection.

Enzyme Catalyzed Aminolysis

This compound plays a crucial role in the preparation of lactams through enzyme-catalyzed aminolysis . Lactams are a crucial class of compounds in the pharmaceutical industry, often serving as building blocks for various drugs. The ability to synthesize them efficiently is of great importance for medicinal chemistry.

Peptide Modification

The acid is involved in modifying peptides, which can alter their properties such as stability, affinity, and selectivity for receptors . This is particularly useful in drug development, where peptide-based therapeutics require optimization for clinical use.

Linker in Bioconjugation

As a linker, 8-Aminooctanoic acid hydrochloride can be used to attach various molecules to peptides or proteins, enhancing their therapeutic potential or diagnostic capabilities . This application is vital in the creation of targeted therapies and diagnostic agents.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

8-Aminooctanoic acid has been used in research for melanoma detection . The high melanoma uptake and fast urinary clearance of 99mTc (EDDA)-HYNIC-AocNle-CycMSH hex, a derivative of 8-Aminooctanoic acid, highlighted its potential for metastatic melanoma detection in the future . Another study suggests a method for producing amino acids by reacting halogenated carboxylic acid ester (haloacid esters) with a metal cyanate in the presence of an alcohol .

Mechanism of Action

Target of Action

8-Aminooctanoic acid hydrochloride is primarily used in the synthesis of Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate, also known as SNAC . SNAC is an oral absorption enhancer . The primary target of 8-Aminooctanoic acid hydrochloride is therefore the enhancement of oral absorption of certain compounds .

Mode of Action

It is known that it enhances the permeability of certain compounds, allowing them to be more readily absorbed when administered orally . This is achieved through its interaction with the compounds it is designed to enhance, such as Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate .

Biochemical Pathways

The biochemical pathways affected by 8-Aminooctanoic acid hydrochloride are those involved in the absorption of compounds in the gastrointestinal tract . By enhancing the permeability of these compounds, 8-Aminooctanoic acid hydrochloride can influence their absorption and thus their downstream effects .

Pharmacokinetics

Its role as an absorption enhancer suggests that it may influence the adme (absorption, distribution, metabolism, and excretion) properties of the compounds it is designed to enhance

Result of Action

The primary result of the action of 8-Aminooctanoic acid hydrochloride is the enhanced oral absorption of certain compounds . This can lead to increased bioavailability of these compounds, potentially improving their efficacy .

Action Environment

The action of 8-Aminooctanoic acid hydrochloride is influenced by the environment in which it is administered. As an oral absorption enhancer, its efficacy may be affected by factors such as the pH of the stomach, the presence of other compounds in the gastrointestinal tract, and the overall health of the gastrointestinal system .

properties

IUPAC Name

8-aminooctanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c9-7-5-3-1-2-4-6-8(10)11;/h1-7,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHYVVMODWLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591055
Record name 8-Aminooctanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminooctanoic acid hydrochloride

CAS RN

27991-81-7
Record name 8-Aminooctanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-aminooctanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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